molecular formula C14H13F2N3O2 B6457358 6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine CAS No. 2549008-52-6

6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine

Cat. No.: B6457358
CAS No.: 2549008-52-6
M. Wt: 293.27 g/mol
InChI Key: UNLKPUVOLQCRDO-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine is a pyrimidine derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via an amine group. The compound’s structure combines a pyrimidine core (a six-membered aromatic ring with two nitrogen atoms) with a difluoromethyl group at position 6 and a methyl group at position 2. The benzodioxin subunit is a bicyclic ether system known for enhancing metabolic stability and bioavailability in drug candidates .

Properties

IUPAC Name

6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O2/c1-8-17-10(14(15)16)7-13(18-8)19-9-2-3-11-12(6-9)21-5-4-20-11/h2-3,6-7,14H,4-5H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLKPUVOLQCRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC3=C(C=C2)OCCO3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of oncology. Its structure incorporates a difluoromethyl group and a benzodioxin moiety, which may contribute to its unique pharmacological properties.

Chemical Structure

The compound can be represented by the following molecular formula:

C12H12F2N4O2\text{C}_{12}\text{H}_{12}\text{F}_2\text{N}_4\text{O}_2

Its IUPAC name is this compound.

Antitumor Properties

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, a study highlighted that a related compound selectively inhibited the proliferation of cancer cells expressing folate receptors and proton-coupled folate transporters (PCFT), demonstrating enhanced potency against human tumor cells compared to other agents .

In vivo studies using SCID mice with IGROV1 tumors showed that this compound was more efficacious than comparative agents, suggesting its potential as a therapeutic candidate in cancer treatment .

The proposed mechanism involves selective membrane transport facilitated by folate receptors and PCFT, leading to the inhibition of enzymes critical for nucleotide synthesis. Specifically, the compound was found to inhibit β-glycinamide ribonucleotide formyltransferase (GARFTase), resulting in the depletion of ATP pools within cells . This mechanism underlines its effectiveness in targeting rapidly dividing cancer cells.

Case Studies

Study Findings
In Vitro Study (Cell Lines)Compound selectively inhibited proliferation in KB and IGROV1 human tumor cells.
In Vivo Study (SCID Mice)Demonstrated superior antitumor efficacy compared to standard treatments.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the difluoromethyl group and the benzodioxin structure appears to enhance its interaction with biological targets. Variations in the length of bridging atoms in related compounds have shown that certain configurations yield better selectivity and potency against tumor cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other difluoromethylated compounds:

Compound Biological Activity Unique Features
6-(Difluoromethyl)phenanthridineModerate antitumor activityDifferent core structure
Difluoromethylated quinonesVaries based on substitutionsKnown for redox activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine with structurally related compounds from the evidence, focusing on substituents, molecular properties, and biological activities.

Compound Name (Reference) Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Key Findings
Target Compound Pyrimidine 6-(difluoromethyl), 2-methyl, benzodioxin Not reported in evidence Hypothetical: Potential kinase or enzyme inhibition Inference: Pyrimidine core may enhance nucleic acid targeting vs. sulfonamides. Difluoromethyl group likely improves metabolic stability.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) Sulfonamide 4-methylphenylsulfonyl 305 Antibacterial, Lipoxygenase inhibition Inactive against S. aureus and P. aeruginosa; derivatives showed moderate lipoxygenase inhibition .
2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl] acetic acid (162) Pyrrole-acetic acid Pyrrole, acetic acid Not reported Anti-inflammatory 2.5× more potent than ibuprofen in anti-inflammatory assays .
N-(2-phenethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5j) Chlorobenzenesulfonamide 4-chlorophenylsulfonyl, phenethyl Not reported Acetylcholinesterase inhibition IC50 = 26.25 µM (moderate activity vs. Alzheimer’s targets) .
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid Acetic acid derivative Benzodioxin-linked acetic acid Not reported Anti-inflammatory Comparable to ibuprofen in carrageenan-induced edema assays .

Key Structural and Functional Differences

Core Heterocycle :

  • The target compound features a pyrimidine ring, which is distinct from sulfonamides , pyrroles , or coumarins in other analogs. Pyrimidines are often associated with nucleic acid synthesis interference or kinase inhibition, suggesting divergent mechanistic pathways compared to sulfonamide-based enzyme inhibitors.

Substituent Effects: The difluoromethyl group at position 6 may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., methyl or chlorophenyl groups in sulfonamides ). aureus and P. aeruginosa .

Biological Activity Trends :

  • Anti-inflammatory activity is prominent in benzodioxin-linked acetic acids and pyrrole derivatives , but the target pyrimidine’s activity remains speculative.
  • Enzyme inhibition (e.g., lipoxygenase , acetylcholinesterase ) is common in sulfonamide derivatives, whereas pyrimidines may target kinases or growth factor receptors.

Research Findings and Limitations

  • Synthetic Feasibility : Benzodioxin-amine intermediates (e.g., 2,3-dihydro-1,4-benzodioxin-6-amine) are readily synthesized via reactions with sulfonyl chlorides or alkyl halides under basic conditions . The target compound could follow similar coupling strategies with a pyrimidine chloride.
  • Bioactivity Gaps: No direct evidence exists for the target compound’s antibacterial or anti-inflammatory properties. Structural analogs suggest that electron-withdrawing groups (e.g., difluoromethyl) may improve target binding but require empirical validation.

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